molecular formula C21H20N4O5 B12183941 N-(1,3-benzodioxol-5-ylmethyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide

N-(1,3-benzodioxol-5-ylmethyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide

Cat. No.: B12183941
M. Wt: 408.4 g/mol
InChI Key: UDYYEBXOODKURJ-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule is a diamide derivative featuring two prominent pharmacophores: a 1,3-benzodioxole moiety and an indole ring system. The 1,3-benzodioxole group is a common structural feature in bioactive molecules and has been extensively studied using advanced techniques such as 1D and 2D NMR for definitive structure verification . The indole scaffold is a fundamental building block in numerous natural products and pharmaceuticals. This hybrid structure makes the compound a valuable intermediate for exploring new biologically active entities. Its potential research applications include serving as a key precursor in the synthesis of more complex heterocyclic systems or as a candidate for in vitro screening against various biological targets. The compound is presented for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's spectral data (NMR, IR, MS) for confirmation of identity and purity prior to use in experimental studies.

Properties

Molecular Formula

C21H20N4O5

Molecular Weight

408.4 g/mol

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-(1H-indole-2-carbonylamino)ethyl]oxamide

InChI

InChI=1S/C21H20N4O5/c26-19(16-10-14-3-1-2-4-15(14)25-16)22-7-8-23-20(27)21(28)24-11-13-5-6-17-18(9-13)30-12-29-17/h1-6,9-10,25H,7-8,11-12H2,(H,22,26)(H,23,27)(H,24,28)

InChI Key

UDYYEBXOODKURJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthesis of Intermediate 1: N-(1,3-Benzodioxol-5-ylmethyl)ethylenediamine

Method A (Reductive Amination):

  • Reactants : 1,3-Benzodioxole-5-carbaldehyde (piperonal) and ethylenediamine.

  • Conditions :

    • Solvent: Methanol or ethanol.

    • Reducing agent: Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

    • Temperature: 0–25°C, 4–12 hours.

  • Yield : ~65–75%.

Method B (Nucleophilic Substitution):

  • Reactants : 1,3-Benzodioxol-5-ylmethyl chloride and ethylenediamine.

  • Conditions :

    • Base: Triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

    • Temperature: Room temperature, 6–24 hours.

  • Yield : ~50–60%.

Synthesis of Intermediate 2: Indole-2-carboxylic Acid Activation

Method A (Acid Chloride Formation):

  • Reactants : Indole-2-carboxylic acid and thionyl chloride (SOCl₂).

  • Conditions :

    • Reflux in anhydrous DCM for 2–4 hours.

    • Removal of excess SOCl₂ under vacuum.

  • Purity : >95% (by NMR).

Method B (Mixed Carbonate Activation):

  • Reactants : Indole-2-carboxylic acid, ethyl chloroformate, and N-methylmorpholine.

  • Conditions :

    • Solvent: THF, 0°C for 1 hour.

  • Application : Facilitates coupling with amines.

Final Coupling Reaction

Method A (EDCI/HOBt-Mediated Amidation):

  • Reactants :

    • Intermediate 1 (N-(1,3-benzodioxol-5-ylmethyl)ethylenediamine).

    • Activated indole-2-carboxylic acid (e.g., acid chloride or mixed carbonate).

  • Conditions :

    • Coupling agents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

    • Solvent: DMF or DCM.

    • Temperature: 0°C to room temperature, 12–24 hours.

  • Yield : ~40–55%.

Method B (Direct Aminolysis):

  • Reactants : Ethanediamide core and pre-functionalized indole-2-carboxamide.

  • Conditions :

    • Base: Potassium carbonate (K₂CO₃) in DMF.

    • Temperature: 60°C, 6 hours.

  • Yield : ~35–45%.

One-Pot Multi-Step Synthesis

Sequential Coupling Protocol

  • Step 1 : React ethylenediamine with 1,3-benzodioxol-5-ylmethyl chloride in DCM/TEA (yield: 60%).

  • Step 2 : Add indole-2-carboxylic acid chloride to the reaction mixture.

  • Conditions :

    • Solvent: DCM.

    • Temperature: 0°C → room temperature, 24 hours.

  • Yield : ~30–40% (over two steps).

Critical Analysis of Methodologies

Challenges and Optimizations

Parameter Issue Solution
Solubility Poor solubility of intermediatesUse polar aprotic solvents (DMF, DMSO)
Side Reactions Over-alkylation of ethylenediamineControlled stoichiometry (1:1 ratio)
Purification Co-elution of byproductsGradient chromatography (hexane/EtOAc → MeOH)

Comparative Efficiency

Method Yield Purity Time
Stepwise Amidation40–55%>90%48 hrs
One-Pot Synthesis30–40%85–90%24 hrs
Reductive Amination Route65–75%>95%36 hrs

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 6.85–7.40 (m, aromatic protons from benzodioxole and indole).

    • δ 3.85 (s, OCH₂O from benzodioxole).

    • δ 2.70–3.50 (m, CH₂NH and CONH groups).

  • IR :

    • 1650–1680 cm⁻¹ (C=O stretch).

    • 3300–3500 cm⁻¹ (N-H stretch).

Industrial-Scale Considerations

  • Cost-Effective Reagents : Replace EDCI/HOBt with cheaper alternatives (e.g., DCC/DMAP).

  • Continuous Flow Synthesis : Reduces reaction time and improves reproducibility.

  • Green Chemistry : Use water as a solvent for amidation steps (limited applicability) .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and reaction time, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The benzodioxole and indole moieties may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The ethanediamide scaffold is a common structural motif in medicinal chemistry. Below, we compare the target compound with structurally related analogs, focusing on substituent variations and their implications for activity and physicochemical properties.

Ethanediamide Derivatives with Benzodioxole Moieties

  • N-(1,3-Benzodioxol-5-ylmethyl)-N′-{1-[4-(2-Fluorophenyl)-1-Piperazinyl]-1-(2-Thienyl)-2-Propanyl}Ethanediamide This analog replaces the indole-ethylcarboxamide group with a fluorophenyl-piperazinyl-thienylpropanyl chain. However, the absence of the indole moiety may reduce specificity for indole-binding proteases .
  • N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-Fluorophenyl)-1-Piperazinyl]Ethyl}-N′-(Tetrahydro-2-Furanylmethyl)Ethanediamide Here, a tetrahydrofuranmethyl group replaces the indole-carboxamide chain.

Ethanediamide Derivatives with Indole Moieties

  • N-(2-Hydroxyethyl)-N′-{2-[(1H-Indol-2-ylcarbonyl)Amino]Ethyl}Ethanediamide This analog substitutes the benzodioxolymethyl group with a hydroxyethyl chain. The hydroxyl group increases hydrophilicity, which may enhance aqueous solubility but reduce blood-brain barrier penetration. The retained indole-carboxamide moiety suggests preserved protease-binding capability .
  • N-{2-[(1H-Indol-2-ylcarbonyl)Amino]Ethyl}-N′-(Naphthalen-1-yl)Ethanediamide The benzodioxole is replaced by a naphthalene group, significantly increasing hydrophobicity. This modification could improve binding to hydrophobic enzyme pockets but may compromise metabolic stability .

Non-Ethanediamide Falcipain Inhibitors

  • N-(2H-1,3-Benzodioxol-5-yl)-N’-[2(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl) Ethyl]Ethanediamide (Quinolinyl Oxamide Derivative) This compound features a tetrahydroquinoline group instead of indole. Quinoline’s planar structure facilitates intercalation with heme in falcipain, but the methyl group may sterically hinder binding compared to the indole’s compact geometry .
  • N-{3-[(Biphenyl-4-yl Carbonyl) Amino]Propyl}-1H-Indole-2-Carboxamide (Indole Carboxamide Derivative) A biphenylcarboxamide replaces the ethanediamide backbone. The biphenyl moiety enhances π-π interactions, but the absence of the oxalamide linker may reduce conformational flexibility critical for protease inhibition .

Data Tables: Structural and Functional Comparison

Table 1: Substituent Analysis of Key Ethanediamide Derivatives

Compound Name Benzodioxole Indole Additional Groups Potential Bioactivity
Target Compound Yes Yes Ethyl-carboxamide Falcipain inhibition
N-(1,3-Benzodioxol-5-ylmethyl)-N′-{1-[4-(2-fluorophenyl)-1-piperazinyl]-1-(2-thienyl)-2-propanyl} Yes No Fluorophenyl-piperazinyl-thienyl Probable GPCR modulation
N-(2-hydroxyethyl)-N′-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl} No Yes Hydroxyethyl Enhanced solubility
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N′-(naphthalen-1-yl) No Yes Naphthalene Hydrophobic pocket binding

Research Findings and Implications

  • Structural Determinants of Activity : The indole-2-carboxamide group in the target compound is critical for falcipain inhibition, as seen in its retention across active analogs (e.g., indole carboxamide derivative ). Removal of this moiety (e.g., in fluorophenyl-piperazinyl analogs ) shifts activity toward other targets.
  • Solubility vs. Binding Trade-offs : Hydrophilic substitutions (e.g., hydroxyethyl ) improve solubility but may reduce membrane permeability. Conversely, hydrophobic groups (naphthalene ) enhance binding but increase metabolic liability.
  • Synthetic Accessibility : Ethanediamides are commonly synthesized via carbodiimide-mediated coupling, as described for related compounds , though yields vary with steric hindrance from substituents.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is an organic compound with a complex structure that suggests diverse biological activities. This compound features a benzodioxole moiety and an indole derivative, which are known for their pharmacological properties. The molecular formula of this compound is C21H20N4O4, indicating the presence of multiple functional groups that can interact with various biological targets.

Structural Characteristics

The compound's structure includes:

  • Benzodioxole moiety : Known for its role in various biological activities.
  • Indole derivative : Contributes to potential pharmacological effects.
  • Amine functionalities : Suggestive of possible interactions with biological macromolecules.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

1. Antidiabetic Potential

Recent studies have highlighted the antidiabetic effects of benzodioxol derivatives. For instance, synthesized derivatives have shown significant inhibition of α-amylase, an enzyme that plays a crucial role in carbohydrate metabolism. The compounds IIa and IIc demonstrated IC50 values of 0.85 µM and 0.68 µM, respectively, indicating strong inhibitory potential against this enzyme while maintaining low cytotoxicity towards normal cells (IC50 > 150 µM) .

2. Anticancer Activity

The anticancer efficacy of related compounds has been evaluated through in vitro assays against various cancer cell lines. Compound IIc exhibited significant activity against four cancer cell lines with IC50 values ranging from 26–65 µM. In vivo studies further revealed that this compound reduced blood glucose levels in diabetic mice, suggesting a dual role in managing diabetes and cancer .

3. Nitric Oxide Production

Compounds within this chemical class have been linked to the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including inflammation and tumoricidal activity in macrophages. The ability to enhance NO synthesis may contribute to anti-inflammatory and anticancer effects .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals the unique properties of this compound:

Compound NameMolecular FormulaKey Features
N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamineC18H18N2O2Lacks a carbonyl group; simpler structure
N-(1,3-benzodioxol-5-ylmethyl)-N'-(naphthalen-1-yl)ethanediamideC20H20N4O4Contains naphthalene; different pharmacological profile
N-(1,3-benzodioxol-5-yl)-2,6-dimethoxybenzamideC16H15NO5Similar benzodioxole; different substituents affecting activity

The complexity and dual functionality of this compound allow for diverse biological interactions compared to simpler analogs.

Understanding the mechanism of action is crucial for elucidating how this compound exerts its biological effects. The interactions with biological macromolecules such as enzymes and receptors are essential for its pharmacological activity. Studies suggest that its structural components may facilitate binding to target proteins involved in metabolic pathways and cell signaling .

Case Studies

Several case studies involving related benzodioxole derivatives provide insights into their therapeutic potential:

  • Antidiabetic Studies : In vivo experiments demonstrated that certain derivatives significantly lowered blood glucose levels in diabetic models.
  • Anticancer Efficacy : In vitro assays showed promising results against various cancer cell lines, warranting further investigation into their clinical applications.

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